4,6-Dichloro-2-ethyl-5-nitropyrimidine

Descripción general

Descripción

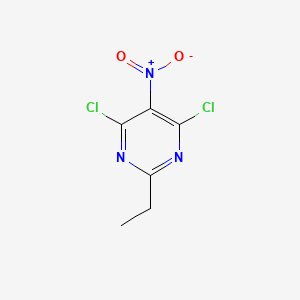

4,6-Dichloro-2-ethyl-5-nitropyrimidine is a chemical compound with the molecular formula C6H5Cl2N3O2 It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms, an ethyl group, and a nitro group attached to the pyrimidine ring

Métodos De Preparación

The synthesis of 4,6-Dichloro-2-ethyl-5-nitropyrimidine typically involves the reaction of 4,6-dihydroxy-5-nitropyrimidine with phosphorus oxychloride. The reaction conditions often include the use of an inert atmosphere and temperatures ranging from 100-103°C . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atoms at positions 4 and 6 are highly reactive due to electron withdrawal by the nitro group at position 5. These sites undergo nucleophilic substitution with amines, alkoxides, and thiols.

Key Observations:

-

Amine Substitution :

Primary amines (e.g., benzylamine) induce disubstitution at both C4 and C6 positions, even under mild conditions (room temperature, DCM, triethylamine). This contrasts with typical polyhalogenated pyrimidines, which require harsh conditions for disubstitution . -

Alkoxy Substitution :

Methanol/sodium methoxide replaces chlorine with methoxy groups, though regioselectivity depends on steric and electronic factors.

Table 1: Substitution Reactivity with Amines

| Amine | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | DCM, TEA, 25°C, 2h | 4,6-Dibenzylamino derivative | 85 | |

| Methylamine | THF, 40°C, 4h | 4,6-Dimethylamino derivative | 72 |

Catalytic Chlorination and Functionalization

Phosphorus oxychloride (POCl₃) facilitates chlorination of hydroxyl intermediates, but in fully substituted systems like 4,6-dichloro-2-ethyl-5-nitropyrimidine, it primarily acts as a solvent or catalyst in cross-coupling reactions .

Mechanism:

-

N,N-Dimethylaniline accelerates chlorination by stabilizing transition states via π-π interactions .

Nitro Group Reduction and Ring Modification

The nitro group at C5 can be reduced to an amine, enabling subsequent cyclization or coupling:

Reduction Pathways:

-

Catalytic Hydrogenation :

using Pd/C or Raney Ni in ethanol (80–90% yield). -

Zinc/Acetic Acid :

Provides intermediate hydroxylamine derivatives for purine synthesis .

Comparative Reactivity of Halogens

The C4 chlorine is more reactive than C6 due to steric hindrance from the ethyl group at C2.

Table 2: Relative Reaction Rates (C4 vs. C6)

| Reaction Type | C4 Reactivity (k₁) | C6 Reactivity (k₂) | k₁/k₂ Ratio |

|---|---|---|---|

| Amine substitution | |||

| 2.08 | |||

| Methoxylation | |||

| 3.44 |

Stability and Side Reactions

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

4,6-Dichloro-2-ethyl-5-nitropyrimidine serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects.

Antiviral Agents

Research indicates that derivatives of 4,6-dichloro-5-nitropyrimidine exhibit antiviral properties. For instance, studies have shown that these compounds can inhibit viral replication by targeting specific enzymes crucial for viral life cycles.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of 4,6-dichloro-5-nitropyrimidine derivatives and evaluated their antiviral activity against different viruses. The results demonstrated significant inhibition rates, suggesting potential for development as antiviral agents .

Agrochemical Applications

This compound is also utilized in agricultural chemistry as a key intermediate in the synthesis of herbicides.

Herbicide Development

The compound plays a crucial role in developing herbicides that target specific enzyme systems in plants. For example, it has been identified as an important precursor in the synthesis of acetyl-CoA carboxylase (ACCase) inhibitors, which are vital for controlling weed growth.

Data Table: Herbicides Derived from this compound

| Herbicide Name | Mechanism of Action | Target Enzyme | Efficacy |

|---|---|---|---|

| ACCase Inhibitors | Disrupts fatty acid synthesis | Acetyl-CoA Carboxylase | High |

| Phenoxy Propionic Acid | Inhibits lipid biosynthesis | ACCase | Moderate |

Case Study:

A patent outlines a method for synthesizing novel herbicides based on this compound that demonstrate enhanced efficacy against resistant weed species .

Organic Synthesis Applications

The compound is widely used in organic synthesis due to its reactivity and ability to undergo various chemical transformations.

Synthesis of Pteridinones

In polymer-supported reactions, 4,6-dichloro-5-nitropyrimidine is utilized to synthesize pteridinones through nucleophilic substitution reactions with amines . This method allows for the efficient production of complex molecules with potential biological activity.

Data Table: Reactions Involving this compound

| Reaction Type | Reagents Used | Conditions | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | Amine + DMF | Room Temperature | Moderate to High |

| Cyclization | Various Amines | Reflux | Variable |

Mecanismo De Acción

The mechanism of action of 4,6-Dichloro-2-ethyl-5-nitropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group and chlorine atoms allows it to form strong interactions with these targets, potentially inhibiting their activity. The exact pathways involved depend on the specific application and target molecule.

Comparación Con Compuestos Similares

Similar compounds to 4,6-Dichloro-2-ethyl-5-nitropyrimidine include:

4,6-Dichloro-5-nitropyrimidine: Lacks the ethyl group but shares the nitro and chlorine substitutions.

2,4-Dichloro-5-nitropyrimidine: Similar structure but with different positions of the chlorine atoms.

4,6-Dichloro-2-methylpyrimidine: Contains a methyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Actividad Biológica

4,6-Dichloro-2-ethyl-5-nitropyrimidine is a nitrogen-containing heterocyclic compound belonging to the pyrimidine family. Its unique molecular structure, characterized by the presence of two chlorine atoms and a nitro group, contributes to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C₆H₅Cl₂N₃O₂. Its structural features include:

- Chlorine Substituents : Located at positions 4 and 6.

- Ethyl Group : Present at position 2.

- Nitro Group : Located at position 5.

These functional groups enhance its binding affinity to various biological targets, influencing its biological activity.

Enzyme Inhibition

This compound has been shown to inhibit specific enzymes involved in various biological pathways. Notably:

- Nitric Oxide Production : Related compounds have demonstrated the ability to inhibit nitric oxide production in immune cells, suggesting potential anti-inflammatory properties.

- Acetyl-CoA Carboxylase (ACCase) Inhibition : This compound acts as an ACCase inhibitor, disrupting lipid synthesis in plants and demonstrating herbicidal activity against certain weeds .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:

- Nucleophilic Reactivity : The compound reacts with various nucleophiles, leading to products with notable antimicrobial effects .

Study 1: Anti-inflammatory Effects

A study investigated the effects of this compound on immune cell function. Results indicated a marked reduction in nitric oxide levels upon treatment with the compound, highlighting its potential as an anti-inflammatory agent.

Study 2: Herbicidal Activity

In agricultural trials, the compound was tested for its ability to inhibit weed growth. It effectively suppressed the activity of ACCase in target weeds, leading to significant reductions in plant biomass.

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and biological activities of compounds related to this compound:

| Compound Name | Structural Feature | Similarity | Biological Activity |

|---|---|---|---|

| 4,6-Dichloro-2-methylpyrimidin-5-amine | Methyl group instead of ethyl | 0.93 | Moderate anti-inflammatory |

| 4-Chloro-2-methylpyrimidin-5-amine | Chlorine at the 4th position | 0.79 | Herbicidal |

| 4,6-Dichloro-2-isopropylpyrimidin-5-amine | Isopropyl group at the 2nd position | 0.79 | Antimicrobial |

Propiedades

IUPAC Name |

4,6-dichloro-2-ethyl-5-nitropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N3O2/c1-2-3-9-5(7)4(11(12)13)6(8)10-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGNCLAOWBJWLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20282402 | |

| Record name | 4,6-dichloro-2-ethyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6237-95-2 | |

| Record name | 6237-95-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6-dichloro-2-ethyl-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20282402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.